molecular formula C22H12N2S2 B14178792 5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine CAS No. 927894-61-9

5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine

Cat. No.: B14178792
CAS No.: 927894-61-9
M. Wt: 368.5 g/mol
InChI Key: HKYRSPYHUVWLKX-UHFFFAOYSA-N
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Description

5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine is a complex organic compound that features a bipyridine core with ethynyl-linked thiophene groups at the 5 and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine typically involves the following steps:

    Formation of Ethynylthiophene: This step involves the coupling of thiophene with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.

    Coupling with Bipyridine: The ethynylthiophene is then coupled with 2,2’-bipyridine using similar palladium-catalyzed reactions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their electronic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine largely depends on its application:

    Electronic Properties: The compound can act as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.

    Biological Activity: In biological systems, it may interact with cellular components through its aromatic rings and ethynyl groups, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’5’,2’'-Terthiophene: Another thiophene-based compound with similar electronic properties.

    5,5’‘-Bis[(5-butyl-2-thienyl)ethynyl]-2,2’5’,2’'-terthiophene: A structurally similar compound with additional butyl groups.

Uniqueness

5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexation, enhancing its versatility in various applications.

Properties

CAS No.

927894-61-9

Molecular Formula

C22H12N2S2

Molecular Weight

368.5 g/mol

IUPAC Name

5-(2-thiophen-2-ylethynyl)-2-[5-(2-thiophen-2-ylethynyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C22H12N2S2/c1-3-19(25-13-1)9-5-17-7-11-21(23-15-17)22-12-8-18(16-24-22)6-10-20-4-2-14-26-20/h1-4,7-8,11-16H

InChI Key

HKYRSPYHUVWLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC2=CN=C(C=C2)C3=NC=C(C=C3)C#CC4=CC=CS4

Origin of Product

United States

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